molecular formula C19H16N2O4 B2399474 2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034385-65-2

2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide

Cat. No. B2399474
CAS RN: 2034385-65-2
M. Wt: 336.347
InChI Key: XVXQEIAUIBBMBX-UHFFFAOYSA-N
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Description

The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a benzodioxol group, a furanyl group, and a pyridinyl group, all of which are common motifs in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple aromatic rings and a variety of functional groups. The benzodioxol, furanyl, and pyridinyl groups would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the specific conditions and reagents used. The benzodioxol, furanyl, and pyridinyl groups are all capable of participating in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could impact its solubility and stability .

Scientific Research Applications

Synthesis and Anticancer Activity

Research has delved into the synthesis of related acetamide derivatives, revealing their potential in anticancer activity. One notable study by Horishny et al. (2021) focused on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, highlighting their cytotoxic effects against leukemia cell lines. This underscores the compound's relevance in developing new anticancer agents (Horishny, Arshad, & Matiychuk, 2021).

Structural Analysis

The structural characteristics of similar compounds have been analyzed, providing insights into their potential applications. For instance, Subhadramma et al. (2015) presented the crystal structure of a closely related compound, which revealed significant molecular interactions that could be critical for designing drugs with enhanced efficacy and selectivity (Subhadramma, Siddaraju, Chandra, Saravanan, & Gayathri, 2015).

Corrosion Inhibition

In the field of materials science, research by Yıldırım and Cetin (2008) explored the synthesis of acetamide derivatives, including their efficacy as corrosion inhibitors. This application is pivotal for protecting metals and alloys in various industrial sectors, demonstrating the compound's versatility beyond biomedicine (Yıldırım & Cetin, 2008).

Molecular Interactions and Antagonistic Properties

Further, studies on related compounds have investigated their interactions with biological receptors. For example, Grimwood et al. (2011) characterized a κ-opioid receptor antagonist, illustrating the compound's potential in neuropharmacology and its utility in treating depression and addiction disorders (Grimwood, Lu, Schmidt, Vanase-Frawley, Sawant-Basak, Miller, Mclean, Freeman, Wong, McLaughlin, & Verhoest, 2011).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-19(8-13-3-4-17-18(7-13)25-12-24-17)21-10-14-6-15(11-20-9-14)16-2-1-5-23-16/h1-7,9,11H,8,10,12H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXQEIAUIBBMBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NCC3=CC(=CN=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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